6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and the product is then purified and converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride
- 6-Ethoxy-2-methylquinolin-4-ol
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it a valuable compound for specific research purposes .
Properties
IUPAC Name |
(6-ethoxy-2-methylquinolin-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKLVWIDTJOMQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589141 |
Source
|
Record name | 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071572-37-6 |
Source
|
Record name | 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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